18-Methyllevonorgestrel

Übersicht

Beschreibung

17-epi-Norethindrone is a form of progesterone, a female hormone important for regulating ovulation and menstruation . It is used for birth control (contraception) to prevent pregnancy and also used to treat menstrual disorders, endometriosis, or abnormal vaginal bleeding caused by a hormone imbalance .

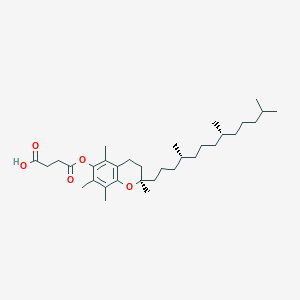

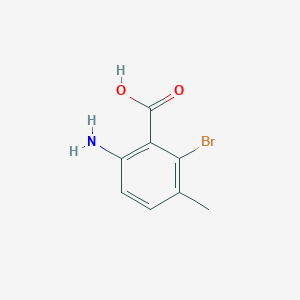

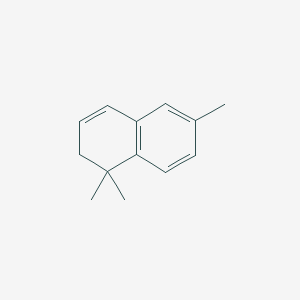

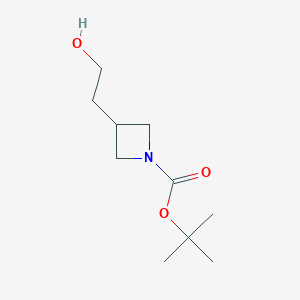

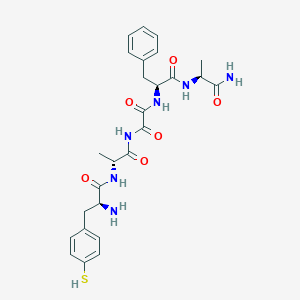

Molecular Structure Analysis

17-epi-Norethindrone is a 17beta-hydroxy steroid that is testosterone in which the hydrogen at position 17 is replaced by an ethynyl group and in which the methyl group attached to position 10 is replaced by hydrogen .

Physical and Chemical Properties Analysis

17-epi-Norethindrone is a white or yellowish-white, crystalline powder. It is practically insoluble in water, soluble in methylene chloride, sparingly soluble in acetone and in anhydrous ethanol .

Wissenschaftliche Forschungsanwendungen

Empfängnisverhütung

18-Methyllevonorgestrel ist ein synthetisches Gestagen, das häufig zur weiblichen Empfängnisverhütung eingesetzt wird . Es hemmt die Freisetzung des gonadotropin-freisetzenden Hormons aus dem Hypothalamus, indem es Progesteron- und Androgenrezeptoren aktiviert, was zu einer Hemmung des Eisprungs führt . Es erhöht auch die Dicke des Zervixschleims, wodurch die Durchdringbarkeit und das Überleben der Spermien behindert werden .

Notfallkontrazeptiva

This compound ist der pharmazeutische Wirkstoff in Notfallkontrazeptiva . Diese Pillen werden nach ungeschütztem Geschlechtsverkehr oder einem Versagen der Empfängnisverhütung eingesetzt, um eine Schwangerschaft zu verhindern .

Gestagen-only-Pillen

This compound wird auch in Gestagen-only-Pillen verwendet . Diese Pillen sind eine Option für Frauen, die keine Empfängnisverhütung verwenden können, die Östrogen enthält .

Hormonelle Intrauterinpessare

This compound wird in hormonellen Intrauterinpessaren verwendet . Diese Geräte werden in die Gebärmutter eingesetzt, um eine Schwangerschaft zu verhindern .

Subkutane Implantate

Wirkmechanismus

Target of Action

18-Methyllevonorgestrel, also known as Levonorgestrel (LNG), is a synthetic progestogen . Its primary targets are the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, leading to a suppression of gonadotropins and inhibition of ovulation . This interaction with its targets results in changes in the endometrium and cervical mucus, making it difficult for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .

Biochemical Pathways

It is known that the drug works primarily by preventing ovulation and fertilization, and possibly by preventing implantation by altering the endometrium . It achieves this through several mechanisms, including the thickening of cervical mucus, which inhibits sperm passage through the uterus and sperm survival .

Pharmacokinetics

Levonorgestrel is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion . The elimination of Levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours . It is also important to note that Levonorgestrel binds strongly to Sex Hormone Binding Globulin (SHBG), and serum SHBG levels are influenced by a large number of different factors including the administration of Levonorgestrel .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation, altering the endometrium, and thickening cervical mucus, Levonorgestrel creates an environment that is unfavorable for fertilization and implantation .

Action Environment

The efficacy and stability of Levonorgestrel can be influenced by various environmental factors. For instance, certain drugs or herbal products that induce enzymes, such as CYP3A4, may decrease the effectiveness of Levonorgestrel . Additionally, the drug’s effectiveness can vary depending on the stage of the woman’s menstrual cycle at the time of administration .

Safety and Hazards

You should not use norethindrone if you have undiagnosed vaginal bleeding, breast cancer, liver disease, or a liver tumor . You may not be able to take norethindrone if you have ever had a heart attack, a stroke, or blood clot . Do not use if you are pregnant or trying to become pregnant . In some cases, you should not take norethindrone if you are nursing .

Zukünftige Richtungen

The administration of 17β-estradiol and norethindrone acetate has a positive impact on glucose metabolism in women by reducing fasting glucose, HbA1c, and insulin values . Future studies need to confirm the potential benefits of this drug combination in the prevention and/or management of cardiometabolic disorders .

Biochemische Analyse

Biochemical Properties

18-Methyllevonorgestrel interacts with progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, making it a key component in hormonal contraceptives .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the process of ovulation . It suppresses gonadotropins, inhibiting ovulation, and binds to progesterone and androgen receptors .

Molecular Mechanism

The molecular mechanism of this compound involves binding to progesterone and androgen receptors, which slows the release of GnRH from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovary .

Temporal Effects in Laboratory Settings

Hormonal contraceptives, including those containing levonorgestrel, have been shown to affect various routine chemistry tests, metabolic tests, and tests for liver function, hemostatic system, renal function, hormones, vitamins, and minerals .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

It is known that levonorgestrel is a progestin and is similar to progesterone, which plays a key role in the menstrual cycle and pregnancy .

Transport and Distribution

It is known that levonorgestrel is used in oral and IUD contraceptives and at higher doses in emergency contraceptives .

Subcellular Localization

It is known that levonorgestrel is a synthetic progestogen used in contraception and hormone therapy .

Eigenschaften

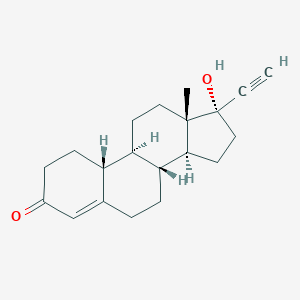

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-JBKQDOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431665 | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-36-8 | |

| Record name | 18-Methyllevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-METHYLLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

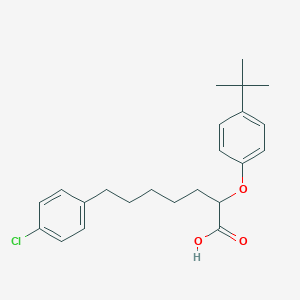

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B124367.png)